molecular formula C13H13NO3 B6289576 Ethyl 2-cyano-4-oxo-4-phenylbutanoate CAS No. 22984-74-3

Ethyl 2-cyano-4-oxo-4-phenylbutanoate

Cat. No. B6289576
Key on ui cas rn: 22984-74-3
M. Wt: 231.25 g/mol
InChI Key: RUJHSLCAIKFIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Potassium carbonate (13.82 g) was added to ethyl cyanoacetate (37 mL), and the mixture was stirred at 40-45° C. for 45 min. A solution (100 mL) of phenacyl bromide (10.0 g) in acetone was added dropwise over 30 min. After completion of the dropwise addition, and the mixture was stirred at room temperature for 18 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Excess ethyl cyanoacetate contained in the obtained oil was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:1→1:1) to give the title compound as a pale-yellow oil (yield 10.41 g, 90%).
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8].[CH2:15](Br)[C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17]>CC(C)=O>[C:7]([CH:9]([CH2:15][C:16](=[O:17])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
13.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
37 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40-45° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:1→1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.41 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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